molecular formula C17H34N4 B2875208 5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine CAS No. 101593-19-5

5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine

Cat. No. B2875208
CAS RN: 101593-19-5
M. Wt: 294.487
InChI Key: CYWQCHCXTRIKDD-UHFFFAOYSA-N
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Description

“5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine”, typically involves the reaction of primary amines with carbon disulfide in alkaline conditions to form dithiocarbamates, which are then cyclized with hydrazine to form the triazole ring . The specific synthesis of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would involve the use of pentadecylamine as the starting material .


Molecular Structure Analysis

The molecular structure of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” consists of a 1,2,4-triazole ring, a pentadecyl chain, and an amine group. The triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .


Chemical Reactions Analysis

The chemical reactions involving “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would largely depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the carbon atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would depend on its specific molecular structure. As a derivative of 1,2,4-triazole, it is likely to be a solid at room temperature . The presence of the long pentadecyl chain may make it more hydrophobic compared to other 1,2,4-triazole derivatives .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

3-Pentadecyl-1H-1,2,4-triazol-5-amine: has shown promise in the field of drug discovery. Its structure is conducive to forming non-covalent bonds with enzymes and receptors, which is crucial for developing new medications . The triazole ring, a common motif in many pharmaceuticals, can improve the pharmacokinetic and pharmacodynamic profiles of new drugs . This compound’s derivatives could potentially be used in creating novel treatments for a variety of diseases due to their ability to interact with biological targets effectively.

Polymer Chemistry

In polymer chemistry, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be utilized as a precursor for new materials. Its long alkyl chain may enhance the solubility and biodegradability of polymers, making it an eco-friendly option for developing surfactants with antimicrobial properties . This could lead to the creation of new polymers with specific applications in biomedicine and environmentally friendly products.

Supramolecular Chemistry

The triazole core of 3-Pentadecyl-1H-1,2,4-triazol-5-amine is structurally similar to amide bonds, which can mimic the E or Z configuration of amides. This feature makes it valuable in supramolecular chemistry, where it can be used to create complex structures through non-covalent interactions . These structures could have applications in creating new materials or in the study of molecular recognition processes.

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications3-Pentadecyl-1H-1,2,4-triazol-5-amine could be used to link biomolecules or drugs to carriers or other entities . This application is particularly relevant in drug delivery systems, where the compound could be used to improve the efficacy and targeting of pharmaceuticals.

Chemical Biology

In chemical biology, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be employed to study biological systems. Its potential to form spiro compounds and interact with various biological targets makes it a candidate for developing new probes or tools for understanding biological processes and diseases .

Fluorescent Imaging

The triazole derivatives can be used in fluorescent imaging due to their ability to form complexes with metals, which can exhibit fluorescence . This application is crucial in medical diagnostics and research, where fluorescent markers are used to visualize and track biological molecules and processes.

Future Directions

The future research directions for “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the reported activities of other 1,2,4-triazole derivatives, these compounds may have potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

5-pentadecyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQCHCXTRIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine

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